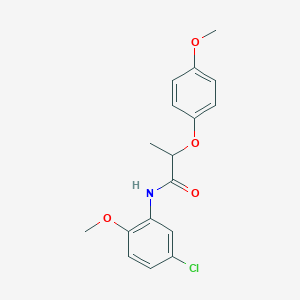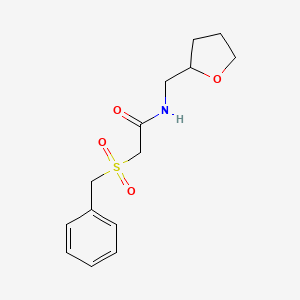
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as ML327, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C-related kinase (PRK) family, which plays an important role in various cellular processes.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a potent inhibitor of PRKs, which are serine/threonine protein kinases that play an important role in various cellular processes. PRKs are activated by various stimuli, including growth factors, cytokines, and stress signals, and they phosphorylate downstream targets that regulate cell division, migration, and survival. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide inhibits PRKs by binding to the ATP-binding pocket of the kinase domain, thus preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a potent inhibitory effect on the activity of PRKs both in vitro and in vivo. It has been used to investigate the role of PRKs in cancer cell proliferation, migration, and invasion, and it has been shown to inhibit the growth and metastasis of various cancer cell lines. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and it has been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages as a research tool. It is a potent and selective inhibitor of PRKs, and it has been shown to have a low toxicity profile in animal studies. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. It has a relatively short half-life in vivo, and it may require frequent dosing to maintain a therapeutic effect. In addition, its specificity for PRKs may limit its use in investigating other signaling pathways that are involved in cellular processes.
将来の方向性
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used as a research tool to investigate the role of PRKs in various cellular processes. However, there are still many unanswered questions about the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide and the role of PRKs in disease pathogenesis. Future research directions could include investigating the specificity of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide for different PRK family members, identifying downstream targets of PRKs that are involved in disease pathogenesis, and investigating the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in various diseases. Overall, N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a valuable research tool that has the potential to advance our understanding of cellular signaling pathways and disease pathogenesis.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of PRK family members in various cellular processes. PRKs are involved in the regulation of cell division, migration, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of PRKs both in vitro and in vivo, and it has been used to investigate the role of PRKs in cancer cell proliferation, migration, and invasion.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-15-10-12(18)4-9-16(15)22-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJROAILMCHUSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4106742.png)
![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B4106770.png)
![1-benzyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B4106777.png)

![4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106794.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4106798.png)
![N-[2-(1-piperazinyl)ethyl]-2-pyridinecarboxamide dihydrochloride](/img/structure/B4106806.png)
![3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4106815.png)
![N-(2-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106838.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)

![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4106860.png)